molecular formula C21H23NO3 B1325533 4-Carboethoxy-4'-pyrrolidinomethyl benzophenone CAS No. 898776-17-5

4-Carboethoxy-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1325533
CAS No.: 898776-17-5
M. Wt: 337.4 g/mol
InChI Key: BNHWEVFQNBWPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carboethoxy-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO3 and a molecular weight of 337.42 g/mol . It is known for its unique structure, which includes a benzophenone core substituted with a pyrrolidinomethyl group and a carboethoxy group. This compound is often used in various research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with pyrrolidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Formation of the Pyrrolidinomethyl Intermediate: Benzophenone is reacted with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidinomethyl intermediate.

    Esterification: The intermediate is then reacted with ethyl chloroformate to introduce the carboethoxy group, resulting in the formation of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone.

Industrial Production Methods

In an industrial setting, the production of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Carboethoxy-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Carboethoxy-4’-pyrrolidinomethyl benzophenone is utilized in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboethoxy-4’-piperidinomethyl benzophenone
  • 4-Carboethoxy-4’-morpholinomethyl benzophenone
  • 4-Carboethoxy-4’-azetidinomethyl benzophenone

Uniqueness

4-Carboethoxy-4’-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

ethyl 4-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)19-11-9-18(10-12-19)20(23)17-7-5-16(6-8-17)15-22-13-3-4-14-22/h5-12H,2-4,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHWEVFQNBWPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642739
Record name Ethyl 4-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-17-5
Record name Ethyl 4-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.